molecular formula C17H11Cl2NOS2 B2946301 (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 299955-28-5

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Número de catálogo: B2946301
Número CAS: 299955-28-5
Peso molecular: 380.3
Clave InChI: WMIXWMLZVYWEOF-NVNXTCNLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure features a (2,4-dichlorophenyl)methylidene substituent at position 5, a 4-methylphenyl group at position 3, and a thioxo (sulfanylidene) moiety at position 2. This configuration confers unique electronic and steric properties, influencing its biological activity, crystallinity, and intermolecular interactions .

The presence of electron-withdrawing chlorine atoms on the benzylidene ring in this compound may enhance lipophilicity and binding affinity to hydrophobic targets .

Propiedades

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NOS2/c1-10-2-6-13(7-3-10)20-16(21)15(23-17(20)22)8-11-4-5-12(18)9-14(11)19/h2-9H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIXWMLZVYWEOF-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 3 and 5 of the thiazolidinone core. Below is a comparative analysis:

Compound Name Substituent at Position 5 Substituent at Position 3 Key Properties Reference
(5Z)-5-[(2,4-Dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 2,4-Dichlorophenyl 4-Methylphenyl High lipophilicity; potential enhanced cytotoxicity due to Cl groups
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 3,4-Dimethoxyphenyl 4-Methylphenyl Increased solubility due to electron-donating methoxy groups; moderate bioactivity
(5Z)-5-[(4-Hydroxyphenyl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one 4-Hydroxyphenyl Tetrahydrofuran-2-ylmethyl Enhanced hydrogen-bonding capacity; improved pharmacokinetics
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylphenyl Phenyl Lower steric hindrance; moderate DNA-binding affinity

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in the main compound) increase lipophilicity and may improve membrane permeability .
  • Electron-donating groups (e.g., methoxy in ) enhance solubility but may reduce target-binding efficiency.
  • Hydrogen-bonding substituents (e.g., hydroxyl in ) facilitate crystal packing and intermolecular interactions, critical for crystallographic studies .

Crystallographic and Physicochemical Properties

Crystallographic data reveal differences in molecular geometry and packing:

Compound Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Patterns Reference
(5Z)-5-[(2,4-Dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one Pending Pending Predicted S⋯H interactions due to thioxo group
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one P2₁/c a=8.21, b=14.34, c=12.05, β=106.7° N–H⋯S and C–H⋯π interactions
(5Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one P-1 a=7.52, b=9.85, c=10.02, α=90°, β=110° Strong N–H⋯O and C–H⋯S bonds

Insights :

  • Thioxo group : Facilitates S⋯H hydrogen bonds, stabilizing crystal lattices .
  • Bulky substituents (e.g., tetrahydrofuran in ) disrupt planar stacking, reducing crystallinity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.